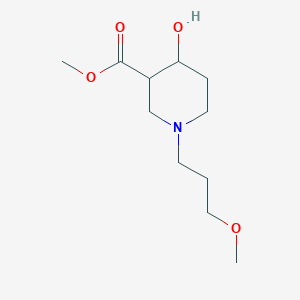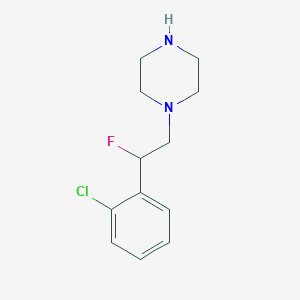
1-(2-(2-Chlorophenyl)-2-fluoroethyl)piperazine
Übersicht
Beschreibung
1-(2-Chlorophenyl)-piperazine hydrochloride is a potent, selective, and orally active antipsychotic agent that has been shown to produce a pharmacological profile similar to that of clozapine . It binds to the 5-HT1A receptor with high affinity and antagonizes 5-HT2C receptors .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-(2-Chlorophenyl)-2-fluoroethyl)piperazine, has been reported in various studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The substituted piperazines are dibasic amines with no stereoisomers . They are synthetic substances . The molecular formula of 1-(2-Chlorophenyl)-piperazine is C10H13ClN2 .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes an aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be confirmed by searching compounds of general interest or leveraging an API connection .Wissenschaftliche Forschungsanwendungen
N-dealkylation and Metabolic Pathways
Arylpiperazine derivatives have demonstrated significant clinical applications, particularly in treating depression, psychosis, or anxiety. The metabolism of these compounds, including N-dealkylation leading to 1-aryl-piperazines, plays a crucial role in their pharmacological actions. These metabolites exhibit diverse effects on serotonin receptors and other neurotransmitter systems, highlighting the importance of understanding their disposition and metabolic pathways for developing effective therapeutic agents (Caccia, 2007).
Therapeutic Applications and Patent Review
Piperazine derivatives have been identified in a variety of drugs with therapeutic applications across a range of conditions including psychiatric disorders, cardiovascular diseases, and infectious diseases. Slight modifications in the piperazine nucleus can significantly influence the medicinal potential of these molecules, underscoring their versatility in drug design (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have shown promising anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis of piperazine-based compounds reveals their potential in developing new anti-TB molecules, addressing the challenge of drug-resistant strains (Girase et al., 2020).
Opioid-like Compound MT-45 Study
MT-45, a novel psychoactive substance with an opioid-like profile, showcases the diverse pharmacological applications of piperazine derivatives. Understanding its availability, use, and effects contributes to the broader knowledge of piperazine-based compounds' impact on human health and potential for abuse (Siddiqi, Verney, Dargan, & Wood, 2015).
Pharmacophore Role in Antipsychotic Agents
The study of arylcycloalkylamines, including phenyl piperidines and piperazines, reveals their significance as pharmacophoric groups in antipsychotic agents. These compounds enhance potency and selectivity for D2-like receptors, critical for treating neuropsychiatric disorders (Sikazwe et al., 2009).
Development of TB Drug Macozinone
Macozinone, a piperazine-benzothiazinone derivative, is under investigation for treating tuberculosis. Its mechanism targeting the synthesis of essential cell wall components in Mycobacterium tuberculosis illustrates the potential of piperazine derivatives in addressing infectious diseases (Makarov & Mikušová, 2020).
Piperazine in Medicinal Chemistry
Piperazine and morpholine analogues exhibit a broad spectrum of pharmaceutical applications, from synthesis methodologies to pharmacophoric activities. Their role in developing new therapeutic agents highlights the ongoing research interest in these scaffolds (Mohammed et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 1-(2-(2-Chlorophenyl)-2-fluoroethyl)piperazine is the GABA-A receptor . The GABA-A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound interacts with its target, the GABA-A receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its action, which leads to a decrease in inhibitory neurotransmission .
Biochemical Pathways
By inhibiting the GABA-A receptor, this compound affects the GABAergic system, which is the main inhibitory system in the brain . This can lead to increased levels of excitatory neurotransmitters, potentially causing increased neuronal activity .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its inhibition of the GABA-A receptor. This can lead to increased neuronal activity, which may have various effects depending on the specific neurons and circuits involved .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenyl)-2-fluoroethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-11-4-2-1-3-10(11)12(14)9-16-7-5-15-6-8-16/h1-4,12,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPKTKNFOWNPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol](/img/structure/B1478578.png)



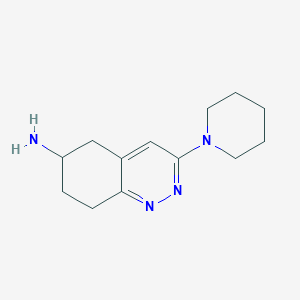

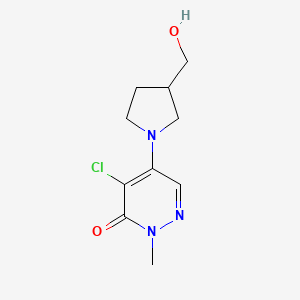
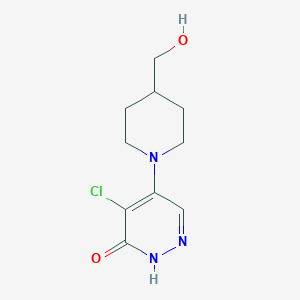
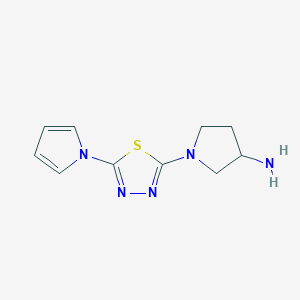
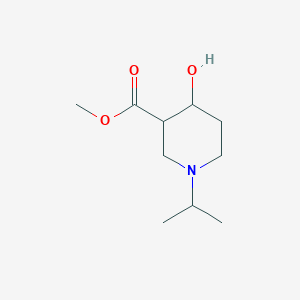
![1-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478597.png)
![5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478598.png)
![6-(2-Methoxyethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478599.png)
